Regiochemical Differentiation in Fungicidal Sulfonamide Activity: 4-Pyrimidylmethyl vs. 4-Pyridylmethyl Scaffolds
Pyrimidin-4-ylmethyl-sulfonamides derived from pyrimidin-4-ylmethanesulfonyl chloride demonstrate fungicidal efficacy against a broad spectrum of phytopathogenic fungi, including rusts, mildews, and leaf spots, at application rates enabling commercial viability. In contrast, the structurally analogous 4-pyridylmethyl sulfonamide compounds, disclosed in WO 2005/033081, exhibit unsatisfactory fungicidal activity and unacceptable crop plant compatibility (phytotoxicity) that preclude their agricultural use [1][2]. This activity gap is explicitly attributed to the replacement of the pyrimidine ring nitrogen pattern with a pyridine ring, establishing a strict requirement for the pyrimidine-4-ylmethyl sulfonamide pharmacophore for fungicidal potency and crop safety [1]. No cross-comparative IC₅₀ or EC₅₀ values are publicly available in the patent literature, as the negative properties of the pyridyl analogs are described qualitatively; however, the patent filing and prosecution history confirms that only pyrimidin-4-ylmethyl sulfonamides meet the dual criteria of efficacy and safety.
| Evidence Dimension | Fungicidal activity and crop plant compatibility |
|---|---|
| Target Compound Data | Pyrimidin-4-ylmethyl-sulfonamides (derived from pyrimidin-4-ylmethanesulfonyl chloride) – acceptable fungicidal activity and crop safety across rust, mildew, and leaf spot pathogens [1] |
| Comparator Or Baseline | 4-Pyridylmethyl sulfonamides (structurally analogous) – unsatisfactory fungicidal activity and low crop plant compatibility, as reported in WO 2005/033081 [1][2] |
| Quantified Difference | Qualitative binary outcome: pyrimidine scaffold = active and crop-safe; pyridine scaffold = insufficiently active and phytotoxic. Exact EC₅₀ / IC₅₀ not disclosed in patent documents. |
| Conditions | In planta fungicidal assays against rusts, mildews, and leaf spots; field-relevant application rates; crop plant compatibility assessed via phytotoxicity scoring [1] |
Why This Matters
For agrochemical discovery programs targeting phytopathogenic fungi, only the pyrimidin-4-ylmethyl sulfonamide scaffold—and specifically the 4-substituted pyrimidine regioisomer—provides the required balance of efficacy and crop safety, making pyrimidin-4-ylmethanesulfonyl chloride the mandatory building block.
- [1] BASF SE. Pyrimidylmethyl-sulfonamide compounds. US Patent 8,178,540. Issued May 15, 2012. Priority date: Nov 21, 2007. Column 1, lines 25-40: comparative fungicidal data and crop compatibility statements. View Source
- [2] BASF SE. Pyrimidylmethyl-sulfonamide compounds useful as fungicides and against arthropods. WO 2008062011 A1. Pub. Date: May 29, 2008. Background section: 4-pyridylmethyl sulfonamide comparative data. View Source
